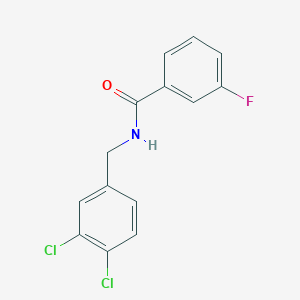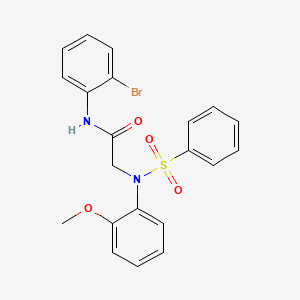![molecular formula C12H15N3O3 B5854878 N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5854878.png)
N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 311.34 g/mol. This compound is also known as Mocetinostat and is a histone deacetylase inhibitor.
Mécanisme D'action
N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide inhibits histone deacetylase enzymes, which are responsible for removing acetyl groups from histone proteins. This inhibition leads to an increase in acetylation of histone proteins, which can lead to changes in gene expression. The increased acetylation of histone proteins can also lead to changes in the structure of chromatin, which can affect gene expression.
Biochemical and Physiological Effects:
N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory effects and has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to have neuroprotective effects and has been studied as a potential treatment for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has several advantages for lab experiments. It is a potent inhibitor of histone deacetylase enzymes and has been widely used in studies of gene expression. It is also relatively stable and has a long half-life in vivo. However, there are also limitations to its use in lab experiments. It can be toxic at high concentrations and has been shown to have off-target effects on other enzymes.
Orientations Futures
There are several future directions for research on N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide. One area of research is the development of more specific inhibitors of histone deacetylase enzymes. Another area of research is the study of the effects of N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide on other cellular processes. Additionally, there is ongoing research on the use of N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide as a potential treatment for various diseases, including cancer and neurological disorders.
In conclusion, N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of histone deacetylase enzymes and has been studied in various diseases such as cancer, inflammatory diseases, and neurological disorders. While there are advantages and limitations to its use in lab experiments, there are also several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide is a complex process that involves several steps. The synthesis begins with the reaction of 4-chlorobenzoic acid with morpholine to form 4-morpholinobenzoic acid. This intermediate is then reacted with phosgene to form 4-morpholinylcarbonyl chloride. Finally, the 4-morpholinylcarbonyl chloride is reacted with N-hydroxyphthalimide to form N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide.
Applications De Recherche Scientifique
N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has been widely used in scientific research due to its ability to inhibit histone deacetylase enzymes. This inhibition leads to an increase in acetylation of histone proteins, which can lead to changes in gene expression. This compound has been studied in various diseases such as cancer, inflammatory diseases, and neurological disorders.
Propriétés
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c13-11(10-4-2-1-3-5-10)14-18-12(16)15-6-8-17-9-7-15/h1-5H,6-9H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRKXIGHYVUSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)ON=C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)O/N=C(/C2=CC=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(morpholin-4-ylcarbonyl)oxy]benzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

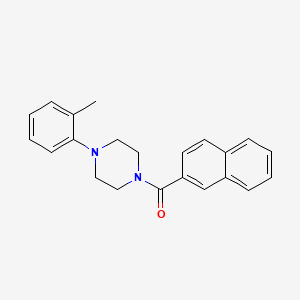
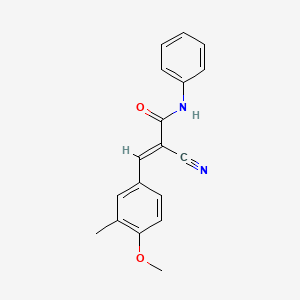
![N-allyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5854814.png)
![N-(3-chlorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5854827.png)
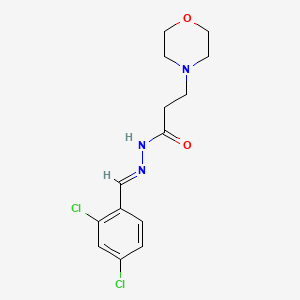
![3,4-dimethoxybenzaldehyde [3-allyl-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5854838.png)
![methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5854861.png)
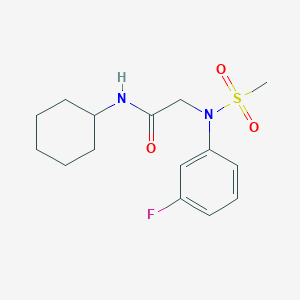
![4-chloro-1-methyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5854880.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5854886.png)
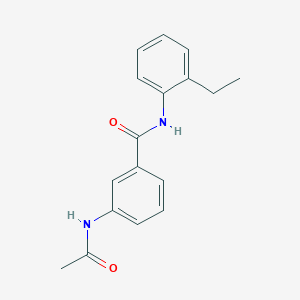
![2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5854894.png)
